Endocrocin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Endocrocin has been reported in Talaromyces islandicus, Cortinarius cardinalis, and other organisms with data available.

Genetic Composition of the Endocrocin Cluster

The endocrocin BGC was first characterized in Aspergillus fumigatus Af293 [1]. The core cluster is located on the reference genome CM000172.1, approximately between nucleotides 54,334 and 75,724 [2]. The table below summarizes the functions of its key genes.

| Gene Name | Locus Tag (Af293) | Protein Function | Role in Biosynthesis | Experimental Evidence |

|---|---|---|---|---|

| encA [1] | AFUA_4G00210 [2] | Iterative Non-Reducing Polyketide Synthase (NR-PKS) [1] | Backbone enzyme; produces the polyketide chain [1] | Gene knockout abolishes this compound production [1] [2] |

| encB [1] | AFUA_4G00220 [2] | Metallo-β-lactamase-type Thioesterase (MβL-TE) [1] | Releases & cyclizes the polyketide from EncA [1] | Gene knockout abolishes this compound production [1] [2] |

| encC [1] | AFUA_4G00225 [2] | Monooxygenase [1] | Oxidizes anthrone to anthraquinone (tailoring) [3] | Gene knockout abolishes this compound production [1] [2] |

| encD [1] | AFUA_4G00230 [2] | 2-Oxoglutarate-Fe(II) Oxidoreductase [1] | Putative decarboxylase; represses this compound output [1] | Deletion increases yield; overexpression eliminates it [1] |

This cluster is a minimal biosynthetic unit for fungal anthraquinones, requiring only the core trio of NR-PKS (EncA), MβL-TE (EncB), and an oxidase (EncC) to produce this compound [1] [3]. The cluster also contains other genes (e.g., AFUA_4G00200, AFUA_4G00240, AFUA_4G00250) whose deletion did not affect this compound production in the studied context [1].

The Biosynthetic Pathway Visualized

The following diagram illustrates the coordinated steps of this compound biosynthesis, from primary metabolite precursors to the final compound.

Core enzymatic pathway for this compound biosynthesis.

Regulation and Metabolic Context

The production of this compound is not isolated but is part of a regulated metabolic network.

- Global Regulation: The

enccluster is under the control of the global regulator of secondary metabolism, LaeA [1]. Deletion oflaeAreduces the transcription of the cluster's genes [1] [4]. - Pathway Branch Point: this compound often serves as an intermediate in the biosynthesis of other compounds. In various fungi, it is a precursor to emodin, a key branching point for a vast family of natural products [3]. The

encDgene product appears to play a role at this branch, diverting metabolism away from this compound accumulation and towards downstream products [1].

Key Experimental Methodologies

The following table outlines core experimental protocols used to characterize the this compound BGC.

| Method | Key Purpose | Typical Workflow Summary |

|---|

| Gene Deletion (KO) [1] | Determine a gene's necessity for this compound production. | 1. Construct a deletion cassette (e.g., DJ-PCR). 2. Transform fungal protoplasts. 3. Select transformants. 4. Analyze metabolites via HPLC and gene expression via RT-PCR. | | Gene Overexpression (OE) [1] | Investigate a gene's effect on pathway flux and regulation. | 1. Fuse target gene to a strong promoter (e.g., gpdA). 2. Integrate construct into the genome. 3. Analyze transcript levels and metabolite yields. | | Heterologous Reconstitution [5] | Confirm cluster sufficiency and enable production in a tractable host. | 1. Clone core genes (e.g., encA, encB, encC) into expression vectors. 2. Co-transform a host like S. cerevisiae. 3. Screen for this compound production via LC-MS/MS. |

Applications and Research Outlook

Understanding this BGC opens doors to several advanced research areas:

- Metabolic Engineering: The entire this compound pathway has been reconstituted in Saccharomyces cerevisiae. Engineering the host's supply of malonyl-CoA, a key precursor, significantly increased this compound titers, demonstrating the potential for scalable microbial production [5].

- Drug Discovery & Biosynthesis: this compound and its derivatives have documented bioactivities [1]. Furthermore, the

enccluster represents an evolutionary origin for a wide array of fungal anthraquinones [1]. Studying its variations across species is a powerful strategy for discovering new natural products with potential pharmaceutical applications [6] [3]. - Bioinformatic Prediction: The conserved structure of the minimal cluster (NR-PKS + MβL-TE + Oxidase) serves as a signature for identifying potential anthraquinone BGCs in newly sequenced fungal genomes [7].

References

- 1. Genome-Based Cluster Deletion Reveals an this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. BGC0001118 - MIBiG [mibig.secondarymetabolites.org]

- 3. The 'emodin family' of fungal natural products–amalgamating ... [pubs.rsc.org]

- 4. A Timeline of Biosynthetic Gene Cluster Discovery in ... [mdpi.com]

- 5. Metabolic engineering of Saccharomyces cerevisiae for ... [sciencedirect.com]

- 6. Recent advances in the identification of biosynthetic genes ... [sciencedirect.com]

- 7. In silico prediction of polyketide biosynthetic gene clusters in ... [bmcgenomics.biomedcentral.com]

Comprehensive Technical Guide: Endocrocin Polyketide Synthase EncA and its Biosynthetic Gene Cluster

Introduction and Discovery

Endocrocin represents a structurally simple anthraquinone natural product with a long history of scientific investigation, first isolated in 1935 from the lichen Nephromopsis endocrocea. Since its initial discovery, this compound has been identified across diverse biological kingdoms including fungi, insects, and plants, demonstrating remarkable phylogenetic distribution [1]. The significance of anthraquinones like this compound extends beyond their natural occurrence to substantial industrial and pharmaceutical applications. These compounds have been utilized as dyes, food additives, paper manufacturing components, and cosmetics, while also exhibiting medicinal properties including laxative, anti-inflammatory, and antitumor activities [1]. Despite this widespread occurrence and historical significance, the genetic basis for this compound biosynthesis remained elusive until relatively recently, when advances in genomic technologies enabled identification of the dedicated biosynthetic machinery.

The enc cluster discovery in Aspergillus fumigatus represents a milestone in understanding anthraquinone biosynthesis. This species had not been previously reported to produce this compound, making this finding particularly significant. The cluster was identified through genome mining approaches using the Secondary Metabolite Unique Region Finder (SMURF) algorithm, followed by investigation of clusters regulated by the global secondary metabolism regulator LaeA [1]. This discovery established that this compound production in A. fumigatus results from the coordinated activity of a compact four-gene cluster, rather than being a branch product of more complex biosynthetic pathways as had been observed in other fungal systems. The enc cluster thus represents a minimal anthraquinone-producing system that provides unique insights into the evolutionary origins of fungal polyketide-derived natural products.

Gene Cluster Organization and Protein Functions

The this compound biosynthetic gene cluster in A. fumigatus encompasses four core genes that encode the enzymatic machinery required for the complete biosynthesis of this anthraquinone. These genes are physically clustered within the genome and transcriptionally coordinated to ensure efficient pathway functionality. The core biosynthetic components include encA, encB, encC, and encD, each playing distinct and essential roles in the conversion of simple acyl-CoA precursors to the fully elaborated this compound molecule [1].

Table 1: Core Genes of the this compound Biosynthetic Cluster in A. fumigatus

| Gene Name | Protein Function | Domain Architecture | Role in Biosynthesis |

|---|---|---|---|

| encA | Iterative non-reducing PKS | KS-AT-ACP | Catalyzes polyketide chain assembly from malonyl-CoA extender units |

| encB | Metallo-β-lactamase-type thioesterase (MβL-TE) | Metallohydrolase domain | Releases polyketide from ACP via Claisen cyclization |

| encC | Monooxygenase | FAD-binding domain | Catalyzes anthrone oxidation to anthraquinone |

| encD | 2-Oxoglutarate-Fe(II) oxidoreductase | Dioxygenase domain | Putative regulatory function (negative regulator) |

The central biosynthetic engine is EncA, an iterative non-reducing polyketide synthase (NR-PKS) that lacks the thioesterase (TE) or Claisen cyclase (CLC) domains typically found in PKS systems for product release. This structural feature necessitates the involvement of a discrete companion protein for chain release. EncA exhibits the canonical PKS domain organization of ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, but notably lacks a C-terminal thioesterase domain [1]. The KS domain catalyzes carbon-carbon bond formation between the growing polyketide chain and incoming malonyl-CoA extender units, while the AT domain selectively loads the ACP with appropriate acyl-CoA building blocks. The ACP domain, modified with a phosphopantetheine arm, shuttles the growing polyketide intermediate between catalytic domains.

The auxiliary functions are provided by EncB, EncC, and EncD. EncB represents a metallo-β-lactamase-type thioesterase (MβL-TE) that physically associates with EncA to catalyze both Claisen cyclization of the assembled octaketide and hydrolysis of the thioester bond linking the product to the ACP domain [1]. This discrete release mechanism distinguishes the enc system from many other fungal PKSs that incorporate TE domains within the multidomain PKS architecture. EncC is a FAD-dependent monooxygenase responsible for the oxidation of the chrysophanol anthrone intermediate to yield the final anthraquinone structure of this compound. Interestingly, EncD, a putative 2-oxoglutarate-Fe(II) oxidoreductase, appears to play a regulatory rather than catalytic role in the pathway, as its deletion increases this compound production while its overexpression eliminates accumulation [1].

Biosynthetic Pathway and Enzymatic Mechanism

The biosynthesis of this compound follows a carefully orchestrated sequence of enzymatic transformations that convert simple carboxylic acid precursors to the complex tricyclic anthraquinone structure. The initiation phase begins when the EncA PKS loads its ACP domain with a starter unit that undergoes iterative elongation with malonyl-CoA extender units. Through a series of decarboxylative Claisen condensations, the linear polyketide intermediate is assembled while remaining covalently tethered to the phosphopantetheine arm of the ACP domain. The EncA PKS performs eight elongation cycles to generate an octaketide intermediate that serves as the substrate for subsequent cyclization and rearrangement reactions [1].

The cyclization phase represents the most critical transformation in the pathway and is mediated by the MβL-TE EncB. This enzyme catalyzes the regiospecific Claisen condensation that folds the linear octaketide into the tricyclic anthrone scaffold. The catalytic mechanism of EncB involves two manganese cations (Mn²⁺) that activate the carbonyl groups for nucleophilic attack and stabilize the transition state during cyclization [1]. Following cyclization, EncB hydrolyzes the thioester bond between the ACP and the now-cyclized product, releasing chrysophanol anthrone as the first free intermediate in the pathway. This discrete release mechanism distinguishes the enc system from integrated PKS systems where cyclization and release are performed by domains within the same multidomain protein.

The final oxidation step is catalyzed by the monooxygenase EncC, which utilizes FAD as a cofactor to introduce molecular oxygen into the anthrone structure at the C-10 position, generating the fully conjugated anthraquinone system characteristic of this compound [1]. This oxidation not only completes the biosynthesis but also dramatically alters the spectral properties of the molecule, contributing to its characteristic coloration. The pathway proceeds with remarkable efficiency despite its compact genetic architecture, producing this compound as the major metabolic product rather than as a side product or intermediate in a more complex biosynthetic scheme.

Visual summary of the this compound biosynthetic pathway with enzymatic transformations.

Regulatory Mechanisms and Cluster Control

The enc cluster operates under sophisticated regulatory control that determines the timing and magnitude of this compound production in A. fumigatus. The global regulator LaeA, a conserved protein known to govern secondary metabolism in filamentous fungi, exerts master control over the enc cluster [1]. LaeA functions as a nuclear protein that modifies chromatin structure to facilitate the expression of secondary metabolite gene clusters, effectively serving as a switch that activates silent biosynthetic pathways under appropriate environmental conditions. In the case of the enc cluster, deletion of laeA results in complete abolition of this compound production, demonstrating an absolute requirement for this regulator. Conversely, overexpression of laeA leads to enhanced expression of the enc genes and consequently increased accumulation of this compound [1].

The coordinate expression of the enc cluster genes suggests additional layers of transcriptional control that ensure proper stoichiometry of the biosynthetic enzymes. The observation that overexpression of encA leads to increased transcript levels of all encA-D genes indicates the existence of cross-regulatory mechanisms within the cluster, possibly through promoter activation or stabilization of polycistronic transcripts [1]. This autoregulatory feature ensures that when the catalytic capacity of the PKS is increased, the auxiliary enzymes required for processing its product are similarly upregulated to prevent intermediate accumulation and potential feedback inhibition.

Experimental Protocols and Methodologies

Genetic Manipulation and Strain Construction

Targeted gene deletion in the enc cluster employs a double-joint fusion PCR (DJ-PCR) approach that efficiently generates gene replacement constructs. The methodology begins with PCR amplification of approximately 1,000-1,500 base pair fragments corresponding to the 5' and 3' flanking regions of the target gene using genomic DNA from A. fumigatus CEA17 KU80 pyrG+ as template [1]. A selectable marker cassette, typically the A. parasiticus pyrG gene amplified from plasmid pJW24, is simultaneously amplified. These three fragments are then purified and fused through a second round of PCR using nested primers that incorporate specific overlaps, creating a complete deletion cassette.

The transformation procedure involves protoplast generation from A. fumigatus CEA17 KU80 pyrG- strains. Fungal cultures are grown in appropriate media until sufficient mycelial biomass is obtained, followed by cell wall digestion using lytic enzymes such as Novozyme 234 or VinoTaste Pro. The resulting protoplasts are purified through filtration and centrifugation, then transformed with the deletion cassette using polyethylene glycol (PEG)-mediated transformation [1]. Transformants are selected on minimal media lacking uridine and uracil, and successful gene replacement is verified through diagnostic PCR and Southern blot analysis to confirm precise integration at the target locus and absence of ectopic insertion events.

For overexpression constructs, the target gene is amplified with its native coding sequence but under control of constitutive promoters such as the gpdA promoter. These constructs are integrated into the genome at neutral loci or via site-specific recombination systems. The resulting strains are quantitatively assessed for transcript levels using RT-qPCR and for metabolic production through HPLC analysis to confirm the functional impact of genetic manipulation [1].

Metabolic Analysis and Compound Characterization

Cultivation conditions significantly influence this compound production and must be carefully controlled for reproducible results. For solid medium analysis, A. fumigatus strains are point-inoculated at densities of 1×10⁴ conidia per inoculum on either glucose minimal medium (GMM) or Czapek yeast autolysate medium (CYA) [1]. Cultures are incubated at temperatures ranging from 29°C to 37°C without light selection for defined periods, typically 5-7 days. For liquid shake conditions, strains are inoculated at higher densities of 1×10⁶ conidia per milliliter in liquid GMM and cultured at 25°C with agitation at 250 rpm, again without light selection.

Metabolite extraction is performed by harvesting the entire culture (both mycelia and medium) and extracting with organic solvents such as ethyl acetate or chloroform-methanol mixtures. The organic phase is concentrated under reduced temperature and pressure to prevent degradation of light-sensitive compounds. The crude extracts are then subjected to HPLC analysis using reverse-phase C18 columns with gradient elution programs optimized for anthraquinone separation, typically employing water-acetonitrile or water-methanol gradients with acidic modifiers [1]. Detection is performed using photodiode array detectors with monitoring at 280-450 nm to capture the characteristic absorption spectrum of this compound.

For definitive identification, LC-MS and NMR spectroscopy are employed. High-resolution mass spectrometry confirms the molecular formula (C₁₅H₈O₇ for this compound), while tandem MS fragmentation patterns provide structural validation. For novel compounds, extensive NMR experiments including ¹H, ¹³C, COSY, HSQC, and HMBC are necessary to fully elucidate the structure and establish regiochemistry [1].

Experimental workflow for genetic manipulation of the enc cluster in A. fumigatus.

Quantitative Data and Research Findings

Table 2: Experimental Findings from enc Cluster Manipulation in A. fumigatus

| Genetic Manipulation | Effect on Transcript Levels | Effect on this compound Production | Key Observations |

|---|---|---|---|

| ΔlaeA deletion | Dramatic reduction of all enc genes | Complete abolition | Confirms LaeA as master regulator of the cluster |

| ΔencA deletion (PKS) | N/A (target gene deleted) | No production | Essential for pathway initiation and carbon assembly |

| ΔencB deletion (MβL-TE) | N/A (target gene deleted) | No production | Required for polyketide release and cyclization |

| ΔencC deletion (Monooxygenase) | N/A (target gene deleted) | Intermediate accumulation (anthrone) | Blocks final oxidation step |

| ΔencD deletion (Oxidoreductase) | No significant change | Increased production (150-200% of WT) | Functions as negative regulator |

| encA overexpression | Increased all encA-D transcripts | Increased production (150-300% of WT) | Suggests cross-regulation within cluster |

| encD overexpression | No significant change | Elimination of production | Confirms negative regulatory role |

The quantitative impact of genetic manipulations on this compound production reveals the functional contributions of individual cluster components. The essential nature of EncA and EncB is demonstrated by the complete absence of this compound in deletion strains, confirming their non-redundant catalytic functions in polyketide assembly and release, respectively [1]. The accumulation of the anthrone intermediate in ΔencC strains provides direct evidence for this enzyme's role in the final oxidation step and confirms the predicted biosynthetic sequence. Most notably, the regulatory function of EncD is quantitatively demonstrated through both deletion and overexpression experiments, with production levels inversely correlating with encD expression [1].

The transcriptional analysis of enc cluster genes reveals additional regulatory relationships. The observation that encA overexpression increases transcript levels for all encA-D genes suggests the existence of coordinate regulation within the cluster, possibly through transcriptional read-through or shared regulatory elements [1]. This finding has practical implications for metabolic engineering approaches, as simply overexpressing the PKS-encoding gene may suffice to enhance flux through the entire pathway without requiring individual manipulation of each biosynthetic gene. The response of the enc cluster to the global regulator LaeA further situates this pathway within the broader regulatory network controlling fungal secondary metabolism and connects this compound production to environmental and developmental cues.

Research Implications and Applications

The characterization of the enc cluster provides fundamental insights with significant implications for both basic science and applied biotechnology. From an evolutionary perspective, the enc cluster represents a minimal anthraquinone biosynthetic system that may reflect an ancestral state from which more complex clusters diverged. The partnership between a TE-less NR-PKS and a discrete MβL-TE appears to be a conserved module in fungal anthraquinone biosynthesis, observed in the asperthecin (apt), monodictyphenone (mdp), and atrochrysone carboxylic acid (ACA) clusters across various Aspergillus species [1]. This conserved architecture suggests an ancient evolutionary origin for this biosynthetic strategy, with subsequent diversification occurring through the acquisition of additional tailoring enzymes that modify the core anthraquinone scaffold.

For drug discovery and development, the enc cluster offers a streamlined platform for generating anthraquinone analogs through combinatorial biosynthesis. The compact genetic architecture simplifies manipulation compared to more complex systems, while the presence of a dedicated negative regulator (EncD) provides an additional control point for optimizing production. The observation that EncD inactivation boosts this compound yield suggests practical strategies for strain improvement in industrial applications [1]. Furthermore, the cluster's responsiveness to LaeA enables production to be enhanced through manipulation of this global regulator rather than requiring cluster-specific genetic engineering.

From a bioengineering perspective, the enc cluster components represent valuable biocatalytic tools for synthetic biology. The EncA-EncB partnership exemplifies a efficient system for generating complex aromatic polyketides, with potential application in heterologous production systems. The MβL-TE EncB specifically represents an attractive candidate for engineering novel cyclization specificities, potentially enabling production of polyketides with alternative ring topologies [1]. As the structural understanding of these enzymes improves through techniques such as cryo-electron microscopy [2], rational design approaches can be implemented to create engineered variants with altered substrate specificity and product range.

Conclusion

The comprehensive characterization of the this compound polyketide synthase EncA and its associated biosynthetic cluster has elucidated a minimal yet highly efficient system for anthraquinone biosynthesis in fungi. The compact four-gene cluster exemplifies an evolutionarily refined solution for converting simple acyl-CoA precursors to complex aromatic compounds through iterative polyketide assembly, regioselective cyclization, and oxidative maturation. The unexpected regulatory role of EncD adds sophistication to this apparently simple system, providing intrinsic control mechanisms that balance metabolic output with cellular physiology.

References

Comprehensive Technical Guide to Endocrocin in Aspergillus fumigatus: Biosynthesis, Regulation, and Function

Introduction and Significance of Endocrocin in A. fumigatus

This compound is a simple anthraquinone secondary metabolite with a long history of identification across diverse biological kingdoms. First described in 1935 from the lichen Nephromopsis endocrocea, this compound has since been isolated from various fungi, insects, and plants [1]. Despite its widespread occurrence, the genetic basis for this compound biosynthesis remained elusive until relatively recently, when the dedicated biosynthetic gene cluster was characterized in Aspergillus fumigatus in 2012 [1]. This discovery marked the first report of this anthraquinone in this medically important fungal species, opening new avenues for understanding its potential role in fungal biology and pathogenesis.

The significance of this compound research extends beyond fundamental biology to potential practical applications. Anthraquinones like this compound are noted for their industrial applications as dyes, food additives, components of paper making, and cosmetics [1]. Additionally, they possess medicinal properties including laxative, anti-inflammatory, and antitumor activities [1]. Some anthraquinones also serve as precursors to mycotoxins of global economic and medical importance, most notably the aflatoxin intermediates produced by the agricultural fungal pathogens Aspergillus flavus and A. parasiticus [1]. The discovery of the this compound biosynthetic pathway in A. fumigatus provides a valuable model system for understanding the evolutionary origins of fungal anthraquinones and their potential roles in fungal virulence.

Biosynthetic Gene Cluster and Genetic Basis

Cluster Organization and Core Components

The This compound biosynthetic pathway in A. fumigatus is encoded by a compact four-gene cluster that represents a minimal biosynthetic unit for fungal anthraquinone production. This cluster exemplifies one evolutionary origin of fungal anthraquinones derived from a nonreducing polyketide synthase (NR-PKS) and a discrete metallo-β-lactamase-type thioesterase (MβL-TE) [1]. The core components of this cluster include:

encA: Encodes an iterative nonreducing polyketide synthase (NR-PKS) containing canonical ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains but notably lacking a thioesterase (TE) or Claisen cyclase (CLC) domain [1]. This NR-PKS is responsible for constructing the core polyketide backbone.

encB: Encodes a physically discrete metallo-β-lactamase-type thioesterase (MβL-TE) that catalyzes both hydrolysis of the nascent PKS and Claisen cyclization [1]. This enzyme requires two Mn²⁺ cations for activity, distinguishing it from other MβLs that utilize Zn²⁺ [1].

encC: Encodes a monooxygenase that likely functions as an anthrone oxidase, converting the initial cyclized product to the final anthraquinone structure [1].

encD: Encodes a putative 2-oxoglutarate-Fe(II) type oxidoreductase that surprisingly functions as a negative regulator of this compound production [1].

Key Genetic Findings

Several key genetic observations have emerged from characterization of the this compound cluster:

Deletion of encD results in higher levels of this compound production than in the wild-type strain, whereas overexpression of encD eliminates this compound accumulation [1]. This suggests encD functions as a pathway-specific negative regulator.

Overexpression of encA not only increases the encA transcript but also raises transcript levels of encB, encC, and encD, resulting in higher production of this compound [1]. This indicates coordinated regulation within the cluster.

The enc cluster represents a TE-less NR-PKS system that depends on a discrete MβL-TE for product release, distinguishing it from other fungal NR-PKS systems that contain integrated thioesterase domains [1].

Table 1: Core Genes in the this compound Biosynthetic Gene Cluster

| Gene Name | Locus Tag | Protein Function | Domain Architecture | Role in Biosynthesis |

|---|---|---|---|---|

| encA | AFUA_4G00210 | Non-reducing PKS | KS-AT-ACP | Polyketide backbone synthesis |

| encB | AFUA_4G00215 | MβL-type thioesterase | Metallohydrolase | Claisen cyclization & product release |

| encC | AFUA_4G00220 | Monooxygenase | FAD-binding domain | Anthrone oxidation |

| encD | AFUA_4G00225 | 2-OG-Fe(II) oxygenase | Dioxygenase domain | Negative regulation (putative) |

Biological Functions and Immunosuppressive Properties

Role in Neutrophil Chemotaxis Inhibition

A significant breakthrough in understanding this compound's biological function came from the discovery of its immunosuppressive properties. Research published in 2013 demonstrated that this compound acts as a potent inhibitor of neutrophil chemotaxis [2]. This finding was established using innovative assay platforms:

A microfluidic neutrophil chemotaxis assay was developed that requires only nanogram quantities of compound in microliters of fluid, making it ideal for screening limited quantities of fungal secondary metabolites [2]. This platform utilizes static gradient-generation methods and flow bypassing mechanisms to create reproducible chemotaxis gradients with minimal reagent consumption.

The zebrafish embryo recruitment assay provided an in vivo validation system that is readily accessible, small, and transparent, allowing visualization of innate immune responses with minimal amounts of purified compounds [2].

These assays revealed that this compound effectively inhibits neutrophil recruitment, a critical component of the innate immune response against fungal pathogens. This immunosuppressive activity may provide A. fumigatus with a mechanism to evade immune clearance during infection, potentially enhancing its pathogenicity.

Localization and Temperature Dependence

This compound demonstrates distinctive cellular localization and regulation in A. fumigatus:

The compound is localized in A. fumigatus spores, positioning it at the initial point of contact with the host immune system [2]. This strategic localization suggests it may function during the early stages of infection.

This compound biosynthesis is temperature-dependent, with production significantly influenced by the temperature at which the fungus is cultured [2]. This temperature sensitivity has important implications for virulence, as studies using a Drosophila toll-deficient model showed that deletion of encA yields a less pathogenic strain when spores are harvested from this compound-permissive conditions but not when collected from this compound-restrictive conditions [2].

Table 2: Experimental Conditions for this compound Production and Analysis

| Parameter | Conditions for Optimal Production | Conditions for Reduced Production | Analysis Methods |

|---|---|---|---|

| Temperature | 29°C (solid media) [3] | 37°C [2] | LC-MS/MS, HPLC-HRMS |

| Culture Media | Glucose Minimal Medium (GMM) [3] | Not specified | UHPLC-HRMS/MS |

| Culture Format | Point inoculation on solid media [3] | Liquid shake culture [1] | Microfluidic assays |

| Culture Duration | 10 days (solid media) [3] | 3-4 days (liquid culture) [1] | Zebrafish models |

| Genetic Background | CEA17 [3] | ΔlaeA strains [1] | Transcript analysis |

Regulatory Networks and Cluster Control

Global Transcriptional Regulation

The this compound biosynthetic gene cluster is embedded in a complex multi-level regulatory network that integrates both pathway-specific and global controls:

LaeA Regulation: The enc cluster is under the control of LaeA, a global regulator of secondary metabolism that functions as part of the velvet complex [1]. LaeA is a nuclear protein that interacts with VeA and VelB to form a trimeric complex that coordinates secondary metabolism with fungal development and light response [4]. Deletion of laeA results in significant downregulation of the enc cluster and elimination of this compound production [1].

veA Dependence: The enc cluster is also regulated by veA, another component of the velvet complex [5]. RNA sequencing analyses have revealed that veA controls the expression of hundreds of genes in A. fumigatus, including those comprising more than a dozen known secondary metabolite gene clusters [5].

BrlA Connection: Recent research has revealed a cascade mechanism for enc cluster activation where LaeA-mediated removal of heterochromatic marks enables activation of brlA, which encodes a transcription factor required for conidiophore formation [6]. Only when BrlA is active does significant expression of the this compound BGC occur with concomitant metabolite production [6].

Regulatory Model and Cascade

The following diagram illustrates the complex regulatory network controlling this compound biosynthesis:

Regulatory network controlling this compound biosynthesis, showing the cascade from environmental signals to metabolite production

This regulatory model demonstrates how this compound production is connected to broader developmental programs in A. fumigatus, particularly the process of conidiation (spore formation). The integration of the enc cluster within this network ensures that this compound is produced at the appropriate developmental stage and in response to relevant environmental cues.

Experimental Protocols and Methodologies

Fungal Cultivation and this compound Production

For optimal this compound production, the following protocol is recommended based on established methods [1] [3]:

Strain Selection: Use A. fumigatus CEA17 background strains for optimal this compound production [3].

Culture Conditions: Point inoculate solid Glucose Minimal Medium (GMM) with 1 × 10⁴ spores per inoculum and culture at 29°C for 10 days without light selection [3]. The use of solid media rather than liquid culture enhances this compound production.

Temperature Control: Maintain cultures at 29°C rather than 37°C, as the lower temperature favors this compound accumulation [2]. This temperature sensitivity is a critical factor in experimental design.

Genetic Manipulation: To enhance this compound yield, consider using ΔencD mutants, which produce higher levels of this compound than wild-type strains [1]. Alternatively, encA overexpression strains generate higher transcript levels of encA-D and increased this compound production [1].

Metabolic Extraction and Analysis

The extraction and analysis of this compound requires specific methodologies to ensure optimal recovery and detection:

Extraction Protocol: After cultivation, homogenize the entire culture contents and extract with ethyl acetate (EtOAc) [3]. Remove the solvent under reduced pressure and resuspend the crude extract in methanol for analysis.

Chemical Analysis: Employ LC-MS/MS with both negative and positive ionization modes using an m/z range of 100 to 1500 [7]. Use a C18 column with 0.1% formic acid in acetonitrile (organic phase) and 0.1% formic acid in water (aqueous phase) as solvents at a flow rate of 0.2 mL/min [7].

Advanced Profiling: For comprehensive metabolomic analysis, utilize UHPLC-HRMS/MS (ultra-high-performance liquid chromatography-high resolution mass spectrometry) for accurate mass determination and structural confirmation [6].

Immunosuppression Assays

To evaluate the immunosuppressive properties of this compound, the following assay systems are recommended:

Microfluidic Neutrophil Chemotaxis Assay:

- Design arrayed microfluidic gradient-generation devices compatible with manual and automated pipettes [2].

- Isolate human neutrophils from fresh blood samples using standard density gradient centrifugation.

- Load devices with neutrophils in the sink reservoir and purified this compound in the source channel.

- Quantify neutrophil migration properties from endpoint phase-contrast images using batch-processing algorithms [2].

- Compare migration toward this compound against positive controls (fMLP) and negative controls (buffer alone).

Zebrafish Recruitment Assay:

- Utilize zebrafish embryos at appropriate developmental stages (typically 2-3 days post-fertilization).

- Microinject purified this compound or vehicle control into the circulation or hindbrain ventricle.

- Introduce a sterile inflammatory stimulus (e.g., tail transection or microbial inoculation).

- Monitor and quantify neutrophil recruitment to the site of inflammation using transgenic zebrafish with fluorescently labeled neutrophils [2].

The following diagram illustrates the integrated workflow for studying this compound production and function:

Integrated experimental workflow for studying this compound production and immunosuppressive activity

Conclusions and Future Perspectives

This compound represents a compelling model system for understanding the biosynthesis and regulation of anthraquinone secondary metabolites in pathogenic fungi. The relatively compact nature of its biosynthetic gene cluster, combined with its integration into global regulatory networks and demonstrated immunosuppressive activity, makes it an attractive target for further investigation. Future research directions should include:

Structural Characterization: Detailed structural analysis of the Enc enzymes, particularly the NR-PKS EncA and the MβL-TE EncB, would provide valuable insights into the mechanistic basis for polyketide chain assembly and product release in TE-less systems.

Clinical Relevance: Further investigation into the contribution of this compound to A. fumigatus virulence in mammalian models of infection would help clarify its role in pathogenesis, particularly in light of its temperature-dependent production and spore localization.

Regulatory Elucidation: More comprehensive analysis of the enc cluster regulation, particularly the precise mechanism by which EncD negatively regulates production and how this integrates with the BrlA-mediated developmental cascade, would enhance our understanding of pathway control.

Biotechnological Applications: Exploration of the enc cluster for metabolic engineering approaches to produce this compound and related anthraquinones in heterologous hosts could facilitate the development of novel derivatives with enhanced bioactivities.

As part of the rapidly expanding repertoire of characterized secondary metabolites in A. fumigatus, this compound exemplifies the sophisticated integration of metabolic production with fungal development and environmental adaptation. Continued investigation of this metabolite and its biosynthetic pathway will undoubtedly yield additional insights into fungal biology and potential applications in medicine and biotechnology.

References

- 1. Genome-Based Cluster Deletion Reveals an this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Low-Volume Toolbox for the Discovery of Immunosuppressive ... [journals.plos.org]

- 3. Aspergillus fumigatus as a case study [pmc.ncbi.nlm.nih.gov]

- 4. Engineering of Global Transcriptional Regulators (GTRs) in ... [pmc.ncbi.nlm.nih.gov]

- 5. The Fumagillin Gene Cluster, an Example of Hundreds of ... [journals.plos.org]

- 6. Gene regulatory network resource aids in predicting trans ... [pmc.ncbi.nlm.nih.gov]

- 7. A Timeline of Biosynthetic Gene Cluster Discovery in ... [mdpi.com]

Non-reducing polyketide synthase anthraquinone

NR-PKS Architecture and a Key Paradigm Shift

The domain organization of NR-PKSs follows a logic that efficiently constructs complex aromatic compounds. A crucial finding from recent research is that the SAT domain, once considered essential, is dispensable in many basidiomycete NR-PKSs [1]. This indicates a fundamental evolutionary divergence between the ascomycete and basidiomycete lineages of these enzymes.

Diagram: Contrasting domain architectures and functional SAT domain requirements in ascomycete versus basidiomycete NR-PKSs.

Key Experimental Workflows

To functionally characterize an NR-PKS, researchers typically follow a multi-step process that integrates bioinformatics, genetics, and biochemistry.

Diagram: A generalized workflow for the identification and functional characterization of a novel Non-Reducing PKS (NR-PKS).

Example Protocol: Gene Knockout and Metabolite Profiling

The table below outlines a standard protocol for determining NR-PKS function through gene disruption, adapted from studies on Monascus purpureus [2].

| Step | Protocol Details | Purpose / Outcome Analysis |

|---|

| 1. Gene Knockout | Use Agrobacterium tumefaciens-Mediated Transformation (ATMT). Co-cultivate A. tumefaciens (carrying disruption vector) with fungal spores on induction medium (IM). Select transformants on appropriate antibiotics [2]. | Purpose: To create a stable mutant strain lacking the PKS gene. Analysis: Verify gene disruption via PCR and Southern blot. | | 2. Culture & Metabolite Extraction | Grow wild-type and ∆pks mutant on solid (e.g., Malt Extract Agar) or in liquid culture. Incubate (e.g., 7-30 days at 30°C). Extract metabolites from mycelium/culture broth with ethyl acetate [2]. | Purpose: To produce and isolate secondary metabolites from both strains. | | 3. Chemical Analysis (HPLC/LC-MS) | Analyze extracts via High-Performance Liquid Chromatography (HPLC) or LC-MS. Compare chromatograms of wild-type and mutant [2]. | Outcome: Identification of specific metabolite peaks that are absent or diminished in the ∆pks mutant extract. This directly links the PKS gene to the biosynthesis of those compounds. | | 4. Compound Identification | Use Nuclear Magnetic Resonance (NMR) and mass spectrometry to determine the precise chemical structure of the missing compound(s) from the wild-type strain [2]. | Outcome: Confirms the specific polyketide (e.g., anthraquinone) whose production is dependent on the targeted NR-PKS. |

Research Frontiers and Biotechnological Applications

Research on anthraquinone synthesis by NR-PKSs is rapidly advancing, with several key trends emerging:

- Heterologous Production: Expressing NR-PKSs in engineered hosts like S. cerevisiae or Aspergillus niger is a major strategy for scalable production and pathway elucidation [1] [3]. This bypasses the slow growth and genetic intractability of native producers.

- SAT Domain Diversity: The discovery of functional, SAT-domainless NR-PKSs in mushrooms (proposed clade XII) challenges classical understanding and opens doors to engineering more compact synthases [4] [1].

- Pathway Discovery in Plants: While fungi and bacteria use type I/II PKSs, plants like Senna tora use type III PKSs (Chalcone Synthase-like enzymes) for anthraquinone biosynthesis, revealing convergent evolution [5].

- CRISPR and Enzyme Engineering: CRISPR-Cas9 is used to knock out PKS genes and study their function [6]. Furthermore, domains like PT and TE are being swapped between NR-PKSs to create hybrid enzymes that produce novel "unnatural" natural products [6].

References

- 1. Basidiomycete non-reducing polyketide synthases ... [fungalbiolbiotech.biomedcentral.com]

- 2. The pks1 gene encodes non-reducing polyketone ... [sciencedirect.com]

- 3. Recent advances in the identification of biosynthetic genes ... [sciencedirect.com]

- 4. Unprecedented Mushroom Polyketide Synthases Produce ... [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-enabled discovery of anthraquinone biosynthesis ... [nature.com]

- 6. Diversity and Distribution of Non-Reducing Polyketide ... [mdpi.com]

Comprehensive Technical Guide: Metallo-β-Lactamase-Type Thioesterase (MβL-TE)

Then, I will now begin writing the main body of the guide.

Introduction and Fundamental Concepts

Metallo-β-lactamase-type thioesterases (MβL-TEs) represent a specialized subclass within the expansive metallo-β-lactamase (MβL) superfamily, which encompasses enzymes with diverse biological functions ranging from antibiotic resistance to natural product biosynthesis. Unlike the well-characterized MβLs implicated in antibiotic resistance, MβL-TEs serve as crucial chain-release enzymes in fungal non-reducing polyketide synthase (NR-PKS) pathways, where they catalyze the terminal step of product liberation [1] [2]. These enzymes have gained significant research attention due to their catalytic versatility and potential applications in bioengineering for the production of valuable natural products.

The MβL superfamily represents one of the most ancient and diverse enzyme classes in nature, characterized by a conserved αβ/βα sandwich fold and metal-binding motifs essential for catalytic activity [3] [4]. MβL-TEs belong specifically to the group V non-reducing polyketide synthase gene clusters and are physically discrete from the main PKS enzymatic complex, distinguishing them from integrated thioesterase domains [1] [2]. This structural autonomy potentially contributes to their functional flexibility and substrate promiscuity, making them attractive targets for protein engineering and synthetic biology applications.

The biological significance of MβL-TEs stems from their role in regulating the final structural outcome of polyketide natural products, many of which possess important pharmaceutical properties. By controlling the product release mechanism, MβL-TEs influence whether the resulting compound undergoes hydrolysis, cyclization, or other transformations that define its bioactive conformation [2] [5]. This catalytic step is often rate-limiting in the overall biosynthetic pathway, making MβL-TEs critical determinants of metabolic flux and final product yield [1].

Table 1: Key Characteristics of MβL-TE Enzymes

| Property | Description | Biological Significance |

|---|---|---|

| Structural Fold | αβ/βα sandwich structure characteristic of MβL superfamily | Provides structural scaffold for metal ion coordination and catalytic versatility |

| Metal Dependence | Requires divalent metal ions (Zn²⁺, Fe²⁺, Mg²⁺, or Ca²⁺) | Essential for catalytic activity through water activation |

| Conserved Motifs | Contains variations of HxHxDH motif | Facilitates metal ion binding and substrate positioning |

| Cellular Function | Product-releasing enzyme in NR-PKS pathways | Controls final step in polyketide biosynthesis; often rate-limiting |

| Cellular Location | Physically discrete from PKS complexes | Allows functional flexibility and broader substrate range |

Biological Context and Classification

MβL-TE in Natural Product Biosynthesis

Within fungal natural product biosynthesis, MβL-TEs function as dedicated release enzymes for group V non-reducing polyketide synthases, one of eight major categories of NR-PKSs that produce diverse aromatic polyketides [2]. These enzymes catalyze the critical offloading step that liberates the fully assembled polyketide chain from the carrier protein, simultaneously influencing the final chemical structure through hydrolysis or intramolecular cyclization reactions. The standalone nature of MβL-TEs distinguishes them from the more common integrated thioesterase domains found in other PKS classes and provides evolutionary advantages in terms of regulatory control and functional specialization [2].

The genomic organization of MβL-TE genes typically places them in close proximity to their cognate PKS gene clusters, ensuring coordinated expression and functional coupling [2]. This physical separation from the catalytic machinery nevertheless requires sophisticated substrate recognition mechanisms to ensure specificity for the correct polyketide intermediate. Research indicates that MβL-TEs have evolved specific structural adaptations in their active site loops and surface residues that facilitate interaction with the corresponding ACP-bound polyketide chain [1] [2]. This precise molecular recognition is crucial for maintaining the biosynthetic fidelity of the pathway and preventing premature release of unfinished intermediates.

Classification and Diversity

MβL-TEs represent one of three major categories of product-releasing enzymes (PREs) employed by fungal NR-PKSs, alongside the more common thioesterase (TE) domains and reductase (R) domains [2]. This classification reflects the evolutionary diversity of strategies that fungi have developed to address the fundamental challenge of product offloading in secondary metabolism. While TE domains are widely distributed across NR-PKS groups I-IV, VI, and VIII, and R domains appear primarily in groups IV and VII, MβL-TEs are employed predominantly by group V NR-PKSs [2].

The phylogenetic distribution of MβL-TEs suggests an evolutionary trajectory distinct from other PRE types, potentially originating from ancestral MβL-fold enzymes through a process of functional specialization [2] [4]. This evolutionary path has yielded enzymes with unique catalytic capabilities, including the ability to catalyze fourth-ring cyclization in addition to standard hydrolysis reactions [2]. The structural diversity among MβL-TEs from different fungal species reflects adaptation to specific polyketide products, with variations particularly evident in loop regions surrounding the active site that modulate substrate specificity and catalytic efficiency [1].

Table 2: Comparison of Product-Releasing Enzymes in Fungal NR-PKS Systems

| Enzyme Type | NR-PKS Groups | Domain Architecture | Catalytic Mechanism | Representative Products |

|---|---|---|---|---|

| MβL-TE | Group V | Standalone enzyme | Hydrolysis or fourth-ring cyclization | Endocrocin, monodictyphenone |

| TE Domain | I-IV, VI, VIII | C-terminal integrated domain | Hydrolysis, Claisen cyclization, or cross-coupling | Aflatoxin, sterigmatocystin |

| Reductase Domain | IV, VII | C-terminal integrated domain | Reductive release | Citrinin, zearalenone |

Structural Characteristics and Catalytic Mechanism

Architecture and Metal Center

The three-dimensional structure of MβL-TEs conforms to the canonical MβL superfamily fold, characterized by two central β-sheets flanked by α-helices arranged in an αβ/βα sandwich configuration [4]. This structural scaffold provides the framework for a versatile active site capable of accommodating diverse substrates, with the metal-binding residues positioned at the interface between the two domains. The active site typically contains one or two divalent metal ions (commonly Zn²⁺) coordinated by conserved histidine and aspartate residues, with the exact coordination geometry varying among different MβL-TE subtypes [1] [4].

Comparative structural analyses have revealed that MβL-TEs possess several variable regions, particularly in loops surrounding the active site, that contribute to substrate specificity and catalytic efficiency [1] [4]. These protein variable regions (PVRs) represent evolutionary adaptations that enable different MβL-TEs to recognize specific polyketide intermediates and catalyze distinct release reactions. Structural studies indicate that the entrance tunnel to the active site exhibits considerable variation among orthologous MβL-TEs, directly influencing substrate access and positioning [1]. Additionally, the linker regions between secondary structural elements that form the metal-binding sites contribute to fine-tuning the catalytic properties through modulation of active site flexibility [1].

Catalytic Mechanism

The catalytic mechanism of MβL-TEs centers on metal-assisted activation of a water molecule that serves as a nucleophile to attack the thioester bond of the ACP-bound polyketide intermediate [1] [4]. The metal ion(s) lower the pKₐ of the coordinated water molecule, generating a hydroxide ion that initiates catalysis through nucleophilic assault on the carbonyl carbon of the thioester substrate. This mechanism differs fundamentally from the covalent catalysis employed by serine-dependent thioesterases, instead relying on direct hydrolysis without formation of an enzyme-bound intermediate.

The catalytic process can be conceptualized in several distinct steps:

Substrate recognition and binding: The ACP-bound polyketide chain enters the active site, positioned through interactions with variable loops surrounding the catalytic center.

Metal-assisted nucleophile activation: Metal ion(s) coordinate and activate a water molecule, generating a nucleophilic hydroxide ion.

Nucleophilic attack: The hydroxide ion attacks the carbonyl carbon of the thioester bond, forming a tetrahedral intermediate.

Bond cleavage and product release: Collapse of the tetrahedral intermediate results in cleavage of the thioester bond, releasing the free polyketide product and the ACP carrier.

The metal ion stoichiometry and coordination geometry significantly influence the catalytic efficiency and substrate preference of different MβL-TEs [4]. Some orthologs function optimally with a single metal ion, while others require two metal ions for full activity, reflecting evolutionary adaptation to specific polyketide substrates. The reaction rate is heavily influenced by the precise positioning of nonconserved residues that line the substrate channel and active site pocket, explaining the substantial variation in catalytic efficiency among different MβL-TEs [1].

Engineering and Optimization Strategies

Rational Design Approaches

Rational protein engineering of MβL-TEs has emerged as a powerful strategy for enhancing catalytic performance and altering substrate specificity. A seminal approach involves targeting nonconserved residues that influence catalysis indirectly through effects on substrate access, active site architecture, or protein dynamics [1]. Research has demonstrated that even single amino acid substitutions at critical nonconserved positions can dramatically enhance enzymatic activity, as evidenced by the identification of A19 and E75 (numbering in HyTE) as key determinants of catalytic performance in one study [1].

The engineering process typically begins with comparative sequence analysis of orthologous MβL-TEs to identify variable positions that correlate with functional differences [1]. These candidate residues are then evaluated through structural modeling and computational simulations to predict their potential impact on enzyme function. Particularly promising targets include residues located in the entrance tunnel to the active site (e.g., A19 in HyTE) that may control substrate access, and those in linker regions between secondary structural elements (e.g., E75 in HyTE) that influence the geometry of metal-binding sites [1]. Site-directed mutagenesis at these positions, followed by high-throughput screening, has yielded variants with significantly improved catalytic performance.

Directed Evolution and Screening

Directed evolution approaches complement rational design by exploring a broader sequence space without requiring detailed structural knowledge. This methodology involves generating diverse mutant libraries through random mutagenesis, DNA shuffling, or focused mutagenesis at hot-spot residues, followed by high-throughput screening to identify improved variants [1]. The success of directed evolution campaigns depends critically on the development of robust screening assays that accurately report on the catalytic parameters of interest, such as hydrolysis rate or product yield.

For MβL-TE engineering, effective screening strategies often employ colorimetric or fluorometric substrates that generate detectable signals upon hydrolysis, enabling rapid assessment of thousands of variants [1]. Alternatively, in vivo screening systems that couple MβL-TE activity to bacterial survival or antibiotic resistance provide a direct selection for improved catalysts. The combination of rational design and directed evolution has proven particularly powerful, with rational insights guiding library design to focus on promising regions of sequence space, while random mutagenesis explores unanticipated solutions for functional enhancement [1].

Table 3: MβL-TE Engineering Strategies and Outcomes

| Engineering Approach | Methodology | Key Mutations | Catalytic Improvement |

|---|---|---|---|

| Nonconserved Residue Engineering | Site-directed mutagenesis of variable positions | A19F, E75Q in HyTE | 28.4-fold increase in product accumulation |

| Chimeric Enzyme Construction | Swapping functional domains between orthologs | Fragment exchange between orthologous MβL-TEs | Altered substrate specificity and improved kinetics |

| Active Site Remodeling | Computational design of active site geometry | Modifications to residues lining active site pocket | Enhanced substrate binding and catalytic turnover |

| Loop Engineering | Optimization of flexible loop regions | Mutations in lid regions and access tunnels | Improved substrate access and product release |

Experimental Characterization Methods

Activity Assays and Kinetic Analysis

Enzymatic characterization of MβL-TEs requires specialized assays to quantify hydrolysis activity and determine kinetic parameters. The most direct approach involves in vitro reconstitution with purified ACP-bound polyketide substrates, followed by product analysis via liquid chromatography-mass spectrometry (LC-MS) [1]. While physiologically relevant, this method is technically challenging due to the difficulty in obtaining sufficient quantities of the native ACP-linked substrate.

For routine analysis, researchers often employ synthetic surrogate substrates that mimic the natural thioester linkage while providing convenient detection signals. These include:

- p-Nitrophenyl esters that release yellow p-nitrophenol upon hydrolysis, measurable at 405-410 nm

- Thioester analogs incorporating chromogenic or fluorogenic leaving groups

- Customized substrates designed to resemble specific polyketide intermediates

Standard reaction mixtures typically contain 50 mM buffer (commonly HEPES or Tris, pH 7.0-8.0), 100-200 μM substrate, enzyme preparation, and essential cofactors (often divalent metal ions such as Zn²⁺ at 0.1-1 mM concentration) [1]. Reactions are initiated by enzyme addition and monitored continuously or quenched at timed intervals for endpoint analysis. For kinetic characterization, initial velocities are determined across a range of substrate concentrations and fitted to the Michaelis-Menten equation to extract Kₘ and k꜀ₐₜ values.

Structural Analysis Techniques

Structural elucidation of MβL-TEs provides critical insights for understanding catalytic mechanisms and guiding engineering efforts. X-ray crystallography remains the gold standard for obtaining high-resolution structures, with successful crystallization typically achieved using the sitting-drop vapor-diffusion method with PEG-based screening conditions [4]. For example, the MβL-fold enzyme Igni18 from Ignicoccus hospitalis was crystallized using 0.3 M magnesium nitrate hexahydrate, 0.1 M Tris pH 8, and 22% PEG 8000, yielding crystals that diffracted to 2.3 Å resolution [4].

When crystallization proves challenging, homology modeling based on related structures provides valuable structural insights. High-quality models can be generated using comparative protein modeling platforms such as I-TASSER, with refinement through fragment-guided molecular dynamics simulations [2]. These computational models enable visualization of active site architecture, identification of potential substrate channels, and prediction of metal coordination geometry. Additional structural information can be obtained through spectroscopic techniques including extended X-ray absorption fine structure (EXAFS) analysis of metal centers and nuclear magnetic resonance (NMR) spectroscopy for studying solution dynamics and substrate-induced conformational changes.

Research Workflow and Experimental Design

The systematic investigation of MβL-TE function and application follows a logical progression from identification to engineering and implementation. The diagram below outlines this research workflow, highlighting key decision points and methodologies at each stage.

Research workflow for MβL-TE characterization and engineering

This integrated approach combines bioinformatic analysis with experimental validation to systematically elucidate MβL-TE structure-function relationships. The process begins with comprehensive sequence analysis and phylogenetic classification to position new MβL-TEs within the broader enzymatic family and identify conserved motifs and variable regions [2]. Subsequent heterologous expression in suitable host systems (most commonly E. coli or yeast) enables production of purified protein for biochemical and structural studies [1] [4].

The central phase involves detailed functional characterization through enzyme kinetics, substrate specificity profiling, and metal dependence studies [1]. Parallel structural investigations via X-ray crystallography or homology modeling provide three-dimensional context for interpreting biochemical data [2] [4]. Integration of functional and structural insights then informs rational engineering strategies targeting nonconserved residues or variable loops to enhance catalytic performance [1]. The engineered variants undergo rigorous functional validation in both in vitro assays and in vivo biosynthesis systems before implementation in practical applications.

Therapeutic Applications and Future Perspectives

Drug Development Challenges

The development of inhibitors targeting metallo-β-lactamases represents one of the most pressing challenges in antibacterial drug development, with direct relevance to understanding MβL-TE enzymology [6] [7] [8]. Unlike serine-β-lactamases, for which multiple clinical inhibitors exist, MBLs evade all recently licensed β-lactam–β-lactamase inhibitor combinations, creating a critical therapeutic gap [6] [7]. The structural diversity and plastic active sites of MBLs have complicated inhibitor design, as compounds must target enzymes with limited sequence conservation while accommodating substantial active site flexibility [8].

Several promising inhibitor classes have emerged from recent drug discovery efforts, including boronic acid derivatives (e.g., taniborbactam, xeruborbactam) and diazabicyclooctanes (e.g., zidebactam, nacubactam) that show activity against selected MBLs [7] [9]. These compounds often employ innovative mechanisms such as transition state mimicry or dual engagement of both metal ions in the active site [8] [9]. However, the clinical advancement of these candidates faces significant hurdles, including the need for standardized testing methodologies, appropriate animal infection models, and consistent toxicity assessment protocols [9].

Future Research Directions

Several emerging research directions show particular promise for advancing both fundamental understanding and practical applications of MβL-TEs:

Ancestral sequence reconstruction: Exploring the evolutionary origins of MβL-TEs through resurrection of ancestral enzymes may reveal fundamental principles of catalysis and enable engineering of stabilized variants with enhanced promiscuity [4].

Mechanism-inspired inhibitor design: Applying insights from MβL-TE catalytic mechanisms to inform inhibitor design for clinically relevant MBLs, particularly through mimicry of reaction intermediates or transition states [8].

Synergistic combination therapies: Developing strategies that pair β-lactam antibiotics with both MBL inhibitors and other therapeutic modalities to overcome resistance through multiple simultaneous mechanisms [7].

Computational enzyme design: Leveraging advanced algorithms and machine learning approaches to predict MβL-TE mutations that enhance catalytic efficiency or alter substrate specificity without compromising structural integrity [9].

Biosynthetic pathway engineering: Implementing engineered MβL-TEs in synthetic biology platforms for production of novel polyketides with therapeutic potential, exploiting their role as gatekeepers of structural diversity [1] [2].

The continued investigation of MβL-TEs will benefit from standardized methodologies for enzyme characterization and inhibitor evaluation, facilitating direct comparison of results across research groups and accelerating translational applications [9]. Additionally, greater integration of computational and experimental approaches will enable more efficient exploration of sequence-function relationships and guide targeted engineering efforts for both basic research and therapeutic development.

Conclusion

Metallo-β-lactamase-type thioesterases represent a fascinating and functionally diverse group of enzymes that play critical roles in natural product biosynthesis while sharing structural and mechanistic features with clinically important antibiotic resistance determinants. Their unique position at the interface of fundamental enzymology and applied biotechnology makes them compelling targets for continued investigation. The engineering of MβL-TEs through rational design and directed evolution has already demonstrated the potential for significant catalytic improvement, with single mutations sometimes yielding order-of-magnitude enhancements in activity [1].

References

- 1. Identification and engineering on the nonconserved ... [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the Sequences, Structures, and Functions of ... [pmc.ncbi.nlm.nih.gov]

- 3. Origin, Diversity, and Multiple Roles of Enzymes with ... [pmc.ncbi.nlm.nih.gov]

- 4. A promiscuous ancestral enzyme´s structure unveils ... [nature.com]

- 5. Chain release mechanisms in polyketide and non-ribosomal ... [pubs.rsc.org]

- 6. Metallo-β-Lactamases: Structure, Function, Epidemiology ... [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity and resistance mechanisms of novel ... [pmc.ncbi.nlm.nih.gov]

- 8. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from ... [pmc.ncbi.nlm.nih.gov]

- 9. Navigating the complexities of drug development for metallo-β ... [pubs.rsc.org]

Comprehensive Technical Guide to Endocrocin: A Fungal Secondary Metabolite with Therapeutic Potential

Introduction and Significance

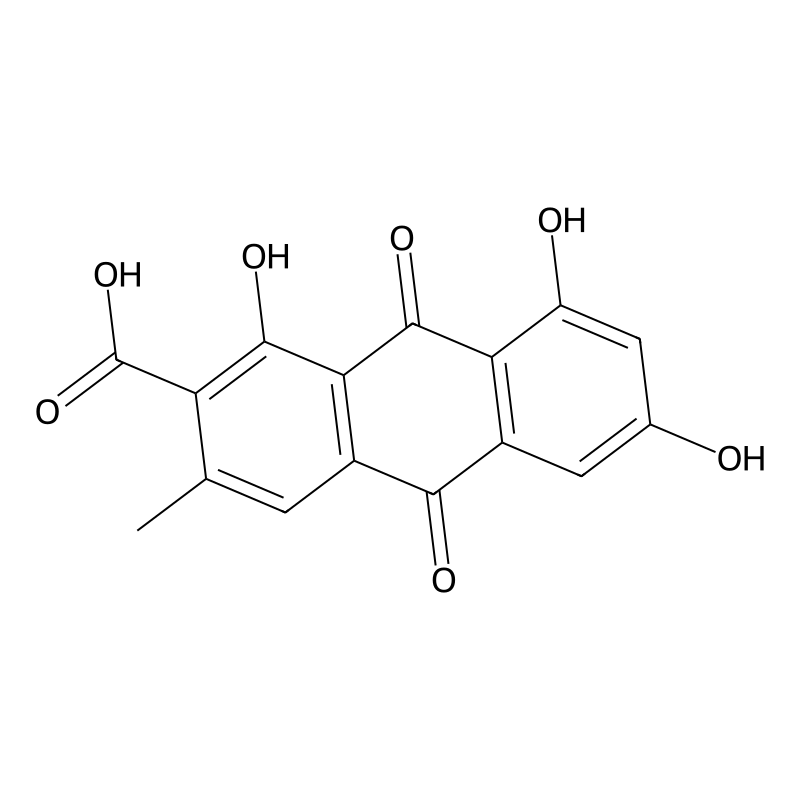

Endocrocin is a simple anthraquinone pigment first identified in 1935 from the lichen Nephromopsis endocrocea and has since been isolated from numerous fungal species, insects, and plants [1]. This fungal secondary metabolite belongs to the emodin family of natural products and has garnered significant research interest due to its diverse biological activities and potential pharmaceutical applications. The compound's chemical structure consists of a tricyclic anthraquinone core with hydroxyl groups at positions 1, 6, and 8, a methyl group at position 3, and a distinctive carboxyl group at position 2 that distinguishes it from the closely related compound emodin [2] [3].

The historical significance of this compound is rooted in its long-standing presence across kingdoms, with early research primarily focusing on its role as a pigment. However, recent advances in genomics and metabolomics have revealed its more sophisticated biological functions, particularly in fungal physiology and host-pathogen interactions [1] [4]. From an industrial perspective, this compound and related anthraquinones have been utilized as natural colorants in various sectors including textiles, food additives, paper manufacturing, and cosmetics [1] [5]. Their vibrant coloring properties and natural origin make them attractive alternatives to synthetic dyes.

In the pharmaceutical realm, anthraquinones like this compound are noted for their medicinal properties, including laxative, anti-inflammatory, and antitumor activities [1]. More recently, research has uncovered this compound's role as a potent immunosuppressive agent that modulates neutrophil chemotaxis, highlighting its potential in managing inflammatory conditions and its contribution to fungal pathogenicity [4]. The compound's biosynthesis is temperature-dependent, and it is specifically localized in the spores of Aspergillus fumigatus, suggesting specialized ecological functions related to fungal dissemination and host immune system evasion [4].

Biosynthesis and Genetic Regulation

Genetic Basis and Cluster Organization

The biosynthetic pathway of this compound in Aspergillus fumigatus is encoded by a dedicated gene cluster regulated by the global secondary metabolism regulator LaeA [1]. This cluster represents what can be considered a minimal biosynthetic unit for fungal anthraquinone production, derived from the coupling of specific enzymatic components [1]. The core cluster consists of several key genes encoding enzymes responsible for the sequential formation and modification of the anthraquinone backbone:

- encA: Encodes an iterative non-reducing polyketide synthase (NR-PKS) that lacks a thioesterase (TE) or Claisen cyclase (CLC) domain. This enzyme catalyzes the formation of the core polyketide backbone from one acetyl-CoA and seven malonyl-CoA units [1] [5].

- encB: Encodes a discrete metallo-β-lactamase-type thioesterase (MβL-TE) that releases the polyketide product from the PKS through Claisen cyclization [1] [5].

- encC: Encodes a monooxygenase responsible for the oxidation steps in the pathway [1].

- encD: Encodes a putative 2-oxoglutarate-Fe(II) type oxidoreductase that interestingly acts as a negative regulator of this compound production [1].

This genetic architecture represents an efficient and compact system for anthraquinone production that distinguishes it from more complex clusters such as the asperthecin cluster in A. nidulans [1].

Biosynthetic Pathway

The biosynthetic pathway of this compound begins with the formation of the polyketide backbone through the sequential condensation of one acetyl-CoA and seven malonyl-CoA units by EncA [5]. The MβL-TE (EncB) then catalyzes both hydrolysis of the nascent polyketide chain and Claisen cyclization to form atrochrysone carboxylic acid [5]. This intermediate is subsequently oxidized to form this compound through the action of EncC and potentially other oxidases [1].

Table 1: Core Enzymes in this compound Biosynthesis

| Gene | Protein Function | Catalytic Activity | Key Features |

|---|---|---|---|

| encA | Non-reducing PKS | Backbone formation from acetyl-CoA + 7 malonyl-CoA | Iterative type I PKS lacking TE/CLC domain |

| encB | MβL-type thioesterase | Product release & Claisen cyclization | Discrete hydrolase, requires Mn²⁺ cations |

| encC | Monooxygenase | Oxidation steps | Anthrone oxidase activity |

| encD | 2OG-Fe(II) oxidoreductase | Regulatory function | Negative regulator of production |

The this compound pathway exists within the broader context of the emodin family of natural products, which encompasses a diverse range of structural classes including anthraquinones, benzophenones, grisandienes, diphenyl ethers, and xanthones [3]. This compound itself can serve as an intermediate in the biosynthesis of more complex metabolites in various fungal species, highlighting its importance as a biosynthetic hub molecule [3].

Regulatory Mechanisms

The production of this compound is tightly regulated by both specific genetic factors and environmental conditions. The global regulator LaeA controls the expression of the enc cluster, positioning this compound within the broader regulatory network of fungal secondary metabolism [1]. Interestingly, the encD gene product acts as a negative regulator, with deletion mutants producing higher this compound levels and overexpression strains showing eliminated accumulation [1].

Environmental factors significantly influence this compound production, with temperature being a particularly important cue [4] [6]. The biosynthetic genes required for this compound production are expressed when A. fumigatus forms spores, and this production is temperature-dependent, which has implications for fungal virulence [4]. This regulation ensures that this compound is strategically localized in spores to potentially modulate host immune responses during the initial stages of infection.

Biological Activities and Mechanisms of Action

Immunosuppressive Properties

This compound exhibits potent immunosuppressive activity, particularly through its inhibition of neutrophil chemotaxis [4] [7]. Neutrophils serve as the primary cellular defense against fungal spores in the lung, and their recruitment to sites of infection is a critical step in fungal clearance. This compound disrupts this process by inhibiting neutrophil migration, thereby potentially enabling fungal evasion of immune surveillance [4].

The molecular mechanisms underlying this immunomodulatory activity involve interference with chemotactic signaling pathways, though the exact molecular targets remain an active area of investigation. This property is particularly relevant to the pathogenesis of Aspergillus fumigatus, as this compound production in spores harvested under permissive conditions contributes to fungal virulence, while spores lacking this compound show reduced pathogenicity [4]. This highlights the compound's role as a virulence factor that facilitates fungal establishment in host tissues.

Additional Pharmacological Activities

Beyond its immunosuppressive properties, this compound and related anthraquinones display a broad spectrum of biological activities with therapeutic potential:

- Antitumor activity: Anthraquinones have demonstrated efficacy against various cancer cell lines, though the specific mechanisms of this compound require further elucidation [1].

- Anti-inflammatory effects: These compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokine production or signaling [1] [5].

- Antiviral properties: Some anthraquinones show activity against certain viruses, though this compound-specific data is limited [5].

Table 2: Documented Biological Activities of this compound

| Activity | Experimental Evidence | Potential Mechanisms | Research Context |

|---|---|---|---|

| Immunosuppressive | Inhibition of neutrophil chemotaxis in microfluidic and zebrafish assays [4] | Interference with chemotactic signaling | Fungal pathogenesis, inflammatory diseases |

| Anti-inflammatory | Traditional use of anthraquinones; in vitro studies [1] | Modulation of inflammatory cytokines | Inflammatory conditions |

| Antitumor | Related anthraquinones show activity [1] | Multiple potential mechanisms | Cancer therapy research |

| Antioxidant | Common to many phenolic compounds | Free radical scavenging | Oxidative stress-related conditions |

The structure-activity relationship of this compound reveals that its carboxyl group at position 2 distinguishes it from emodin and contributes to its specific biological properties [2]. Decarboxylation of anthraquinone carboxylic acids like this compound is challenging at the anthraquinone stage but more feasible at the corresponding anthrone stage, providing chemical insights for analog development [2].

Production and Biotechnological Applications

Natural Production and Optimization

In native fungal producers, this compound production can be optimized through culture condition manipulation. The temperature-dependent nature of production is a key consideration, with specific temperatures favoring metabolite accumulation in different fungal species [4] [6]. For example, in Aspergillus fumigatus, spore production under this compound-permissive conditions yields spores with different pathogenic potential compared to those produced under restrictive conditions [4].

The one strain-many compounds (OSMAC) approach has proven valuable for optimizing secondary metabolite production in fungi [6]. This method involves systematic variation of culture parameters such as media composition, temperature, light exposure, and aeration to activate silent biosynthetic gene clusters or enhance the production of known metabolites. Additional strategies include co-cultivation with other microorganisms and the use of epigenetic modifiers to alter gene expression patterns [6] [8].

Metabolic Engineering Approaches

Heterologous production of this compound has been successfully achieved in Saccharomyces cerevisiae, providing a scalable and controllable system for compound production [5]. This metabolic engineering approach involves the reconstitution of the core biosynthetic pathway in a genetically tractable host, bypassing the complexities of native fungal regulation.

Key steps in the engineering strategy include:

- Identification and selection of orthologous biosynthetic genes with high catalytic efficiency

- Promoter optimization to achieve balanced expression of pathway components

- Enhancement of precursor supply, particularly malonyl-CoA, through engineering of central metabolism

- Implementation of screening systems to identify optimal enzyme combinations from orthologous libraries [5]

The malonyl-CoA precursor supply represents a critical bottleneck in polyketide production in yeast, as this metabolite is also required for native fatty acid biosynthesis [5]. Successful engineering strategies have addressed this limitation through overexpression of acetyl-CoA carboxylase (ACC1) and other metabolic modifications to increase flux through the malonyl-CoA pathway [5].

Table 3: Comparison of Production Systems for this compound

| Production System | Advantages | Limitations | Reported Titers |

|---|---|---|---|

| Native Fungal Producers | Natural pathway regulation; no genetic modification required | Complex regulation; low yields; difficult purification | Variable, strain-dependent [1] [4] |

| S. cerevisiae Engineered Strains | Genetic tractability; controlled cultivation; scalable production | Requires pathway reconstitution; metabolic burden | Higher than native producers [5] |

| Chemical Synthesis | Controlled production; analog generation | Complex synthetic route; lower efficiency | Six-step synthesis from emodin [2] |

Detailed Research Protocols

Biosynthesis and Genetic Manipulation

Protocol 1: Identification and Deletion of the this compound Gene Cluster

- Bioinformatic Analysis: Identify putative this compound biosynthetic gene clusters using SMURF (Secondary Metabolite Unique Region Finder) or antiSMASH software [1] [8].

- Strain Cultivation: Maintain Aspergillus fumigatus strains on solid glucose minimal medium (GMM) at 37°C with appropriate supplements. For pyrG auxotrophs, supplement with 5 mM uridine and uracil [1].